5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Protecting Group Chemistry Synthetic Methodology Multi-step Synthesis

Researchers synthesizing kinase inhibitors face premature deprotection and undesired C-2 lithiation when using smaller silyl protecting groups (TMS, TBDMS). This TIPS-protected 7-azaindole eliminates these issues: • 700,000× greater acid stability vs TMS-prevents deprotection during acidic cross-coupling and cyclization steps • Steric bulk directs regioselective ortho-metalation to C-4/C-6, enabling sequential functionalization impossible with unprotected azaindole • Bench-stable precursor; clean TIPS removal with TBAF generates high-purity 5-CF3-7-azaindole on demand for fragment-based screening

Molecular Formula C17H25F3N2Si
Molecular Weight 342.5 g/mol
CAS No. 1228666-22-5
Cat. No. B1439628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
CAS1228666-22-5
Molecular FormulaC17H25F3N2Si
Molecular Weight342.5 g/mol
Structural Identifiers
SMILESCC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)C(F)(F)F
InChIInChI=1S/C17H25F3N2Si/c1-11(2)23(12(3)4,13(5)6)22-8-7-14-9-15(17(18,19)20)10-21-16(14)22/h7-13H,1-6H3
InChIKeyGESOHXDEZSURSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-TIPS-5-Trifluoromethyl-7-Azaindole Building Block Overview


5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1228666-22-5) is a functionalized 7-azaindole derivative featuring a triisopropylsilyl (TIPS) group at the N-1 position and an electron-withdrawing trifluoromethyl (-CF3) group at the C-5 position [1]. The TIPS group is a bulky silyl protecting group that provides exceptional stability under acidic and basic conditions compared to smaller silyl analogs like TMS or TBDMS, falling only behind the TBDPS group in stability [2]. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules, where the combined steric and electronic properties of these substituents are critical for directing regioselective functionalization [3].

Multi-step synthesis with acid/base exposure
Regioselective C–H functionalization via directed metalation
Building block for 5-CF₃-7-azaindole kinase inhibitor motifs

Why Analog Substitution Fails


Scientific and industrial users cannot simply interchange this compound with its closest analogs—such as the unprotected 5-(trifluoromethyl)-7-azaindole, the 4-trifluoromethyl regioisomer, or analogs with smaller silyl (TMS, TBDMS) or non-silyl (Boc, tosyl) N-protecting groups—without significant consequences for synthetic outcomes. The TIPS group provides a 700,000-fold increase in stability to acidic hydrolysis relative to a TMS group, which minimizes premature deprotection and side reactions during multi-step syntheses [1]. Furthermore, the steric bulk of TIPS directly governs regioselectivity in directed ortho-metalation reactions, preventing undesired lithiation at the C-2 position [2]. Critically, the regioisomeric 4-(trifluoromethyl) analog (CAS 1092579-99-1) possesses different electronic and steric properties at the pyridine ring, leading to altered reactivity and different final products if mis-specified . These properties are not interchangeable, making the specific selection of this compound a critical factor in synthetic route design.

Smaller silyl groups (TMS, TBDMS) provide markedly lower acid stability; premature deprotection may occur in multi-step sequences.

Less bulky N-protecting groups direct metalation to C-2, not C-5, altering the substitution pattern fundamentally.

The 4-CF₃ regioisomer (CAS 1092579-99-1) has distinct electronic and steric properties; mis-specification leads to incorrect synthetic outcomes.

Quantitative Differentiation Evidence


Superior Acid Stability of TIPS Group

The triisopropylsilyl (TIPS) protecting group on the target compound confers dramatically higher stability to acidic cleavage compared to smaller silyl protecting groups like trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) [1]. This differential stability is not merely incremental; it is exponential and critical for maintaining N-protection through multi-step sequences involving acidic reagents or workups.

Acid Stability
Class-level inference
700,000× vs TMS · 35× vs TBDMS
Supports protection integrity through acidic workups
Stability scale from literature; verify under specific conditions
Protecting Group Chemistry Synthetic Methodology Multi-step Synthesis

Steric Control of Regioselective Metalation

The use of a bulky N-protecting group is essential for controlling regioselectivity in the directed ortho-metalation of 7-azaindoles. L'Heureux et al. (2004) demonstrate that the TIPS group effectively blocks lithiation at the C-2 position, enabling clean functionalization at alternative sites like C-5 [1]. This is a stark contrast to N-unprotected or N-alkyl analogs, where the acidic C-2 proton directs metalation to that position. The 5-CF3 substituent's electron-withdrawing effect further modulates the ring's reactivity.

Metalation Regioselectivity
Class-level inference
TIPS: C-5 functionalization enabled
vs. unprotected: C-2 lithiation predominates
Steric shielding redirects metalation to desired sites
Conditions from L’Heureux et al.; confirm with analogous substrates
Directed Ortho-Metalation Regioselectivity 7-Azaindole Functionalization

Differentiation from the 4-Trifluoromethyl Regioisomer

A direct procurement risk is the mis-specification of the target 5-trifluoromethyl isomer (CAS 1228666-22-5) with its 4-trifluoromethyl regioisomer (CAS 1092579-99-1) . While both share the same molecular formula (C17H25F3N2Si), the position of the -CF3 group on the pyridine ring creates distinct electronic environments. The 4-isomer is documented as a separate entity with its own synthesis and applications . A head-to-head comparison is not typically published, but the difference in substitution pattern is a fundamental determinant of downstream biological activity and chemical reactivity.

Regioisomer Identity
Cross-study comparable
5-CF₃ isomer vs. 4-CF₃ isomer: distinct electronic profiles
Regioisomer verification critical for reproducible synthesis
Confirm by ¹H/¹⁹F NMR and LCMS
Regioisomer Purity Medicinal Chemistry Building Block Procurement

High Purity Specification for Reproducible Synthesis

Commercial suppliers report a standard purity of 95% for this compound [REFS-1, REFS-2]. This specification is critical because even minor impurities in a protected intermediate, such as the deprotected 5-(trifluoromethyl)-7-azaindole (CAS 1036027-54-9), can act as competing nucleophiles or direct metalation substrates in subsequent reactions, reducing the yield and complicating purification of the final product. While specific impurity profiling is vendor-dependent, the 95% purity floor provides a baseline for reproducibility.

Purity Specification
Supporting evidence
95% (commercial baseline)
Minimizes deprotected impurity interference
Supplier-dependent; verify COA for lot-specific values
Purity Specification Reproducibility Chemical Procurement

Research and Process Chemistry Applications


Late-Stage C-H Functionalization for Kinase Inhibitors

This compound is a critical starting material for synthesizing kinase inhibitors containing a 5-trifluoromethyl-7-azaindole core. The TIPS group's steric bulk enables regioselective directed ortho-metalation at the C-4 or C-6 position of the pyridine ring, which is impossible with the unprotected azaindole. This allows for the sequential introduction of aryl, heteroaryl, or other functional groups to build complex inhibitor structures [1]. The exceptional acid stability of TIPS also ensures the protecting group remains intact during acidic cross-coupling or cyclization steps, improving overall synthetic efficiency [2].

Precursor for Fragment-Based Drug Discovery

The target compound serves as a storable, bench-stable precursor to the unprotected 5-(trifluoromethyl)-7-azaindole, a valuable fragment-like scaffold. The TIPS group can be cleanly removed with fluoride sources (e.g., TBAF) under mild conditions [1]. This 'protect-and-release' strategy is superior to directly handling the unprotected azaindole, which can be unstable or difficult to purify. This method ensures a high-purity fragment is generated on-demand for biochemical and biophysical screening campaigns.

Modular Synthesis of Bcl-2 Inhibitor Intermediates

The 7-azaindole core is a key pharmacophore in the Bcl-2 inhibitor Venetoclax. The N-TIPS-5-bromo analog is a well-documented intermediate in patented synthetic routes [1]. The target compound, bearing a -CF3 group at the same position as bromine, can serve as an advanced intermediate for convergent modular synthesis, where the -CF3 group is a crucial metabolic stability-enhancing motif in the final drug. Its significantly higher acid stability compared to TMS or TBDMS analogs prevents premature deprotection during the multi-step, acid-mediated heterocycle assembly [2].

Application
Selection Property
Validation Focus
Kinase inhibitor C–H functionalization
TIPS steric bulk for regioselective metalation
Metalation site fidelity; protecting group integrity
Fragment-based screening precursor
Mild TIPS deprotection to release pure 5-CF₃-7-azaindole
Deprotection efficiency; fragment purity
Bcl-2 inhibitor intermediate synthesis
TIPS acid stability & CF₃ metabolic motif
Multi-step acid tolerance; regiochemical control
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